molecular formula C13H9NO2 B180168 2-Phenyl-1,3-benzoxazol-6-ol CAS No. 116496-30-1

2-Phenyl-1,3-benzoxazol-6-ol

Cat. No. B180168
CAS RN: 116496-30-1
M. Wt: 211.22 g/mol
InChI Key: ZLLPKNHSQPLRRJ-UHFFFAOYSA-N
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Description

“2-Phenyl-1,3-benzoxazol-6-ol” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .


Chemical Reactions Analysis

Benzoxazole has reactive sites which allow for functionalization . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Antifungal Applications

2-Phenyl-1,3-benzoxazol-6-ol is a benzoxazole derivative, a class of compounds known for their broad biological activities. They exhibit antimicrobial and antifungal properties, making them valuable in the development of new therapeutic agents . Researchers are exploring these compounds for their potential to inhibit the growth of various bacterial and fungal strains, which could lead to the development of new medications for infectious diseases.

Pharmaceutical Industry: Drug Discovery

The benzoxazole core is a favorable moiety for drug discovery due to its planar structure and ability to engage in π-π interactions. This makes 2-Phenyl-1,3-benzoxazol-6-ol a starting material for mechanistic approaches in drug discovery, particularly for conditions such as cancer , inflammation , and oxidative stress . Its versatility allows for a broad substrate scope and functionalization, which is crucial in the synthesis of compounds with desired biological activities.

Organic Synthesis: Catalyst Development

In synthetic organic chemistry, 2-Phenyl-1,3-benzoxazol-6-ol can be used to develop new catalysts. These catalysts can facilitate various chemical reactions, including the synthesis of other complex benzoxazole derivatives. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to optimize the synthesis process .

Green Chemistry: Eco-Friendly Pathways

The synthesis of benzoxazole derivatives, including 2-Phenyl-1,3-benzoxazol-6-ol, can be achieved through eco-friendly pathways. Researchers are focusing on reducing the environmental impact of chemical synthesis by using green chemistry principles, such as minimizing the use of hazardous substances and improving the efficiency of synthetic methods .

Material Science: Photophysical Properties

Benzoxazole derivatives are studied for their photophysical properties, which are important in the field of material science. These properties can be harnessed in the development of novel fluorescent materials for various applications, including sensors and imaging .

Heterocyclic Chemistry: Synthesis of Multifunctional Heterocycles

The versatility of 2-Phenyl-1,3-benzoxazol-6-ol allows for the development of new libraries of heterocycles containing multifunctional sites. These heterocycles are valuable in medicinal chemistry and pharmaceutical research for their potential to interact with biological targets .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future direction of “2-Phenyl-1,3-benzoxazol-6-ol” could be in the field of drug discovery and development .

properties

IUPAC Name

2-phenyl-1,3-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLPKNHSQPLRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-benzoxazol-6-ol

Synthesis routes and methods

Procedure details

0.005 mol of 4-aminoresorcinol hydrochloride were dissolved in 7.5 ml of benzoyl chloride, while heating, and the solution was then boiled under reflux for 7 hours. The excess benzoyl chloride was subsequently distilled off in vacuo, 10 ml of ethanol were added to the residue and the mixture was boiled up briefly and, after cooling, rendered alkaline with 10M NaOH solution. The alkaline solution was introduced into 200 ml of water and brought to pH 3 with concentrated hydrochloric acid, using a pH-meter. The crystal mass which precipitated here was filtered off with suction and recrystallized from 15 ml of toluene. The dried product (250 mg) was uniform according to thin layer chromatography (silica gel plate, ethyl acetate/glacial acetic acid 24:1).
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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